molecular formula C8H12N4 B13270712 2-Pyrrolidin-2-YL-pyrimidin-4-ylamine CAS No. 1263378-09-1

2-Pyrrolidin-2-YL-pyrimidin-4-ylamine

Cat. No.: B13270712
CAS No.: 1263378-09-1
M. Wt: 164.21 g/mol
InChI Key: UGEJULLEHOXYPW-UHFFFAOYSA-N
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Description

2-(pyrrolidin-2-yl)pyrimidin-4-amine is a heterocyclic compound that features both a pyrrolidine ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both pyrrolidine and pyrimidine moieties in a single molecule allows for diverse biological interactions, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(pyrrolidin-2-yl)pyrimidin-4-amine typically involves the reaction of pyrrolidine with 2-chloropyrimidine. This method is favored due to its straightforward approach and the availability of starting materials. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to reflux temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of 2-(pyrrolidin-2-yl)pyrimidin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(pyrrolidin-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or THF.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Various alkylated or arylated derivatives.

    Oxidation Products: Pyrrolidinones.

    Cyclization Products: Fused heterocyclic systems.

Scientific Research Applications

2-(pyrrolidin-2-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-2-yl)pyrimidin-4-amine involves its interaction with various molecular targets. The compound can act as an antagonist or inhibitor of specific receptors and enzymes. For instance, it has been shown to modulate the activity of the insulin-like growth factor 1 receptor and inhibit enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1. These interactions can lead to diverse biological effects, including modulation of cell signaling pathways and inhibition of cellular proliferation .

Comparison with Similar Compounds

Uniqueness: 2-(pyrrolidin-2-yl)pyrimidin-4-amine is unique due to the combination of the pyrrolidine and pyrimidine rings, which allows for versatile interactions with biological targets. This dual-ring system provides a scaffold that can be easily modified to enhance its pharmacological properties and selectivity .

Properties

CAS No.

1263378-09-1

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

2-pyrrolidin-2-ylpyrimidin-4-amine

InChI

InChI=1S/C8H12N4/c9-7-3-5-11-8(12-7)6-2-1-4-10-6/h3,5-6,10H,1-2,4H2,(H2,9,11,12)

InChI Key

UGEJULLEHOXYPW-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC=CC(=N2)N

Origin of Product

United States

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